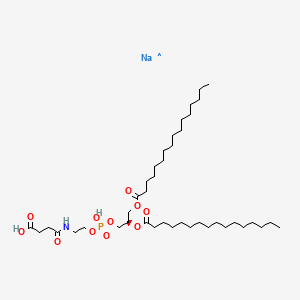
H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH” is a peptide composed of 17 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like methionine can be oxidized to form sulfoxides or sulfones.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fluorescent dyes or biotinylation reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like “H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH” are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation, stability, and reactivity.
Biology
In biological research, peptides serve as tools for studying protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. They can also be used as antigens for antibody production.
Medicine
Peptides have therapeutic potential and are used in the development of peptide-based drugs. They can act as hormones, enzyme inhibitors, or antimicrobial agents. The specific sequence of “this compound” may have unique biological activities that are of interest in medical research.
Industry
In the industrial sector, peptides are used in the development of biosensors, diagnostic assays, and as components in cosmetic formulations.
Wirkmechanismus
The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity by binding to the active site or alter cellular signaling by interacting with membrane receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH: shares similarities with other peptides containing the same or similar amino acid sequences.
This compound: can be compared to peptides like “this compound” which have slight variations in their amino acid sequences.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. Even minor changes in the sequence can lead to significant differences in biological activity and stability.
Eigenschaften
Molekularformel |
C84H154N24O23S |
|---|---|
Molekulargewicht |
1900.3 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-3-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C84H154N24O23S/c1-14-47(10)65(107-73(120)55(28-34-132-13)97-75(122)58(37-45(6)7)100-68(115)50-26-21-32-91-50)82(129)98-53(25-17-20-31-87)70(117)95-54(27-22-33-92-84(89)90)72(119)104-61(40-109)79(126)96-51(23-15-18-29-85)69(116)94-52(24-16-19-30-86)71(118)103-60(39-64(88)113)77(124)106-63(42-111)80(127)101-56(35-43(2)3)74(121)93-48(11)67(114)99-57(36-44(4)5)76(123)105-62(41-110)81(128)102-59(38-46(8)9)78(125)108-66(49(12)112)83(130)131/h43-63,65-66,91,109-112H,14-42,85-87H2,1-13H3,(H2,88,113)(H,93,121)(H,94,116)(H,95,117)(H,96,126)(H,97,122)(H,98,129)(H,99,114)(H,100,115)(H,101,127)(H,102,128)(H,103,118)(H,104,119)(H,105,123)(H,106,124)(H,107,120)(H,108,125)(H,130,131)(H4,89,90,92)/t47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-,66-/m0/s1 |
InChI-Schlüssel |
KBIGMLNABUOYNU-WBFOANKLSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


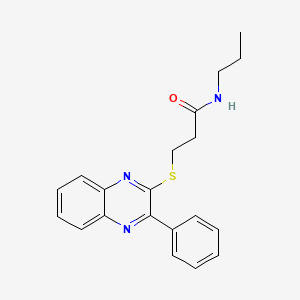

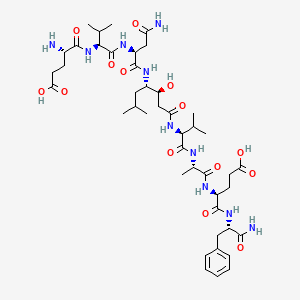
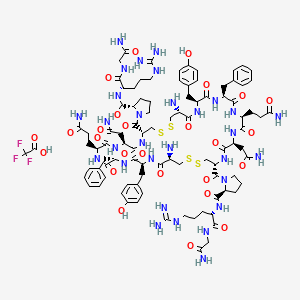

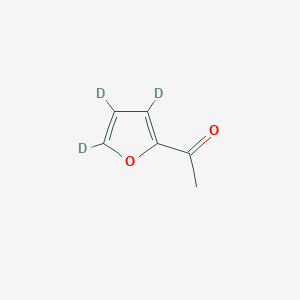
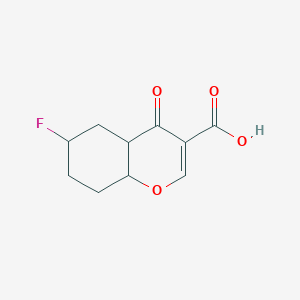
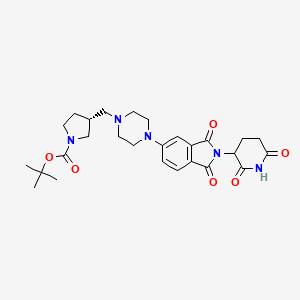
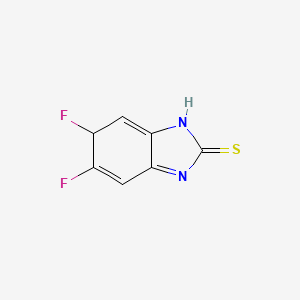
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)

